2-(3-chlorophenyl)-N,N-dimethylacetamide
Description
2-(3-Chlorophenyl)-N,N-dimethylacetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the α-carbon of the N,N-dimethylacetamide moiety. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol. The compound’s structure is characterized by the electron-withdrawing chlorine atom at the meta position of the phenyl ring and the steric/electronic effects of the N,N-dimethyl groups, which influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZWVIWMTKAKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N,N-dimethylacetamide typically involves the reaction of 3-chloroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction can be represented as follows:
3-chloroaniline+N,N-dimethylacetamidecatalyst2-(3-chlorophenyl)-N,N-dimethylacetamide
Industrial Production Methods
In an industrial setting, the production of 2-(3-chlorophenyl)-N,N-dimethylacetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3-chlorophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Position of Chlorine Substitution
- 2-(3-Chlorophenyl)-N,N-dimethylacetamide : The meta-chloro substituent (3-position) on the phenyl ring may optimize electronic interactions in biological systems, as seen in SARS-CoV-2 protease inhibitors .
- 2-(2,3-Dichlorophenyl)-N,N-dimethylacetamide (): Additional chlorine at the ortho position increases steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility.
Table 1: Impact of Chlorine Position on Properties
b. Substitution Beyond Chlorine
Variations in the Acetamide Moiety
a. N-Substituents
- N,N-Dimethyl Groups : Enhance solubility in polar aprotic solvents (e.g., DMA, DMF) due to their electron-donating nature, as seen in coordination chemistry ().
- N-(4-Methylpyridin-3-yl) Group (5RH2, ): Replacing dimethyl with a pyridinyl group introduces hydrogen-bonding capability, improving binding affinity to protease active sites (ΔG = −22 kcal/mol).
Table 2: Acetamide N-Substituent Effects
b. α-Carbon Modifications
- 2-(Pyrimidinyl)-N,N-dimethylacetamide (): Replacing the 3-chlorophenyl group with a pyrimidine ring introduces aromatic nitrogen atoms, altering electronic properties and enabling π-stacking in nucleic acid interactions.
Conformational and Structural Analysis
Dihedral Angle Comparisons ():
- N-(2,4,6-Trimethylphenyl)-chloroacetamide : Dihedral angles (C(s)-C(O)-N-C(1r) = −176.8°) indicate near-planar amide groups, favoring resonance stabilization.
- 2-(3-Chlorophenyl)-N,N-dimethylacetamide : The N,N-dimethyl groups likely introduce slight deviations from planarity, reducing resonance but increasing rotational freedom.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
